molecular formula C23H22N2O3S B2729426 N-(4-(benzyloxy)benzyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1448050-39-2

N-(4-(benzyloxy)benzyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2729426
CAS No.: 1448050-39-2
M. Wt: 406.5
InChI Key: CUBHNQYCEKOZHP-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)benzyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a benzyloxybenzyl group, a thiophene-2-carbonyl group, and an azetidine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)benzyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidine Ring: Starting with a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.

    Introduction of the Benzyloxybenzyl Group: The benzyloxybenzyl group is introduced via nucleophilic substitution reactions, often using benzyloxybenzyl halides.

    Attachment of the Thiophene-2-carbonyl Group: The thiophene-2-carbonyl group is attached through acylation reactions, typically using thiophene-2-carbonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxybenzyl group, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines and thiols.

Major Products Formed:

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Functionalized azetidine and thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)benzyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzyloxybenzyl and thiophene-2-carbonyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(4-(benzyloxy)benzyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can be compared with other azetidine derivatives and thiophene-containing compounds:

    Similar Compounds: Azetidine-3-carboxamide, thiophene-2-carboxamide, benzyloxybenzyl derivatives.

    Uniqueness: The combination of the benzyloxybenzyl, thiophene-2-carbonyl, and azetidine-3-carboxamide moieties imparts unique chemical and biological properties, distinguishing it from other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-22(19-14-25(15-19)23(27)21-7-4-12-29-21)24-13-17-8-10-20(11-9-17)28-16-18-5-2-1-3-6-18/h1-12,19H,13-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBHNQYCEKOZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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